molecular formula C8H4BrNO3 B12817938 5-Bromo-2-hydroxyisoindoline-1,3-dione

5-Bromo-2-hydroxyisoindoline-1,3-dione

Cat. No.: B12817938
M. Wt: 242.03 g/mol
InChI Key: BYFSNFIBMCKTMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxyisoindoline-1,3-dione typically involves the bromination of 2-hydroxyisoindoline-1,3-dione. One common method is the reaction of 2-hydroxyisoindoline-1,3-dione with bromine in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

the principles of green chemistry are often applied to optimize the synthesis process, reducing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoindoline-1,3-dione derivatives, while substitution reactions can yield a variety of functionalized isoindoline compounds .

Scientific Research Applications

5-Bromo-2-hydroxyisoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can also inhibit the aggregation of β-amyloid protein, indicating a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydroxyisoindoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

5-bromo-2-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)8(12)10(13)7(5)11/h1-3,13H

InChI Key

BYFSNFIBMCKTMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)O

Origin of Product

United States

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